4-(1,3-Oxazol-5-yl)benzenesulfonamide
Overview
Description
4-(1,3-Oxazol-5-yl)benzenesulfonamide is a heterocyclic compound that features an oxazole ring attached to a benzenesulfonamide group.
Biochemical Analysis
Biochemical Properties
4-(1,3-Oxazol-5-yl)benzenesulfonamide plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of human carbonic anhydrase II, an enzyme involved in many physiological and pathological processes . The compound interacts with the enzyme by binding to its active site, thereby inhibiting its activity. This interaction is significant for its potential use in treating conditions such as glaucoma, epilepsy, and certain cancers .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of carbonic anhydrase II affects the regulation of pH within cells, which can impact various cellular processes, including cell proliferation and apoptosis . Additionally, the compound has shown antimicrobial activity by disrupting the cell wall synthesis of bacteria, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of carbonic anhydrase II by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in bicarbonate and proton production . This inhibition can result in altered cellular pH and disrupted metabolic processes, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase II without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells. The compound’s inhibition of carbonic anhydrase II affects the production of bicarbonate and protons, which are essential for various metabolic processes . Additionally, the compound’s antimicrobial activity involves disrupting bacterial metabolic pathways, leading to cell death .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its inhibitory effects . Its localization within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within the cytoplasm and nucleus allows it to interact with its target enzymes and exert its inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Oxazol-5-yl)benzenesulfonamide can be achieved through multiple synthetic routes. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to minimize waste and improve yield. One approach combines the cyclization and sulfochlorination steps into a one-pot reaction, reducing the number of stages and the amount of acidic waste generated .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Oxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The oxazole ring and the benzenesulfonamide group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted oxazole and benzenesulfonamide derivatives.
Scientific Research Applications
4-(1,3-Oxazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Investigated as a candidate for treating conditions like glaucoma and certain bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(1,3-Oxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrases. By inhibiting these enzymes, the compound can modulate physiological processes, including intraocular pressure in glaucoma and bacterial growth in infections .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Similar structure but with a methyl group on the oxazole ring.
4-(1,2-Oxazol-5-yl)benzenesulfonamide: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness
4-(1,3-Oxazol-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
4-(1,3-oxazol-5-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGUKOIYZMTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.